Cas no 2549026-88-0 (5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole)
![5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole structure](https://ja.kuujia.com/scimg/cas/2549026-88-0x500.png)
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-[4-(trifluoromethyl)-1-piperidinyl]benzoxazole
- 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
- AKOS040722732
- 2549026-88-0
- F6745-8254
- 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
-
- インチ: 1S/C13H12ClF3N2O/c14-9-1-2-11-10(7-9)18-12(20-11)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
- InChIKey: CRUYNPNEDYIBAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=C(N1CCC(C(F)(F)F)CC1)O2
計算された属性
- せいみつぶんしりょう: 304.0590252g/mol
- どういたいしつりょう: 304.0590252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 1.405±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 353.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 1.41±0.10(Predicted)
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6745-8254-15mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-30mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-25mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-2mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-5μmol |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-10μmol |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-50mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6745-8254-10mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6745-8254-100mg |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6745-8254-2μmol |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
2549026-88-0 | 2μmol |
$85.5 | 2023-09-07 |
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazoleに関する追加情報
Introduction to 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole (CAS No. 2549026-88-0)
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole (CAS No. 2549026-88-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoxazole class, which is well-documented for its broad spectrum of biological activities. The presence of a chloro substituent and a trifluoromethyl group in the piperidine ring enhances its pharmacological potential, making it a subject of intense study for its potential therapeutic applications.
The structure of this compound is characterized by a benzoxazole core linked to a piperidine moiety, which is further modified by a trifluoromethyl group at the 4-position of the piperidine ring. This specific arrangement of functional groups imparts unique electronic and steric properties, which are crucial for its interaction with biological targets. The chloro substituent on the benzoxazole ring adds another layer of complexity, influencing both the reactivity and the solubility profile of the molecule.
In recent years, there has been a growing interest in developing novel compounds that can modulate neurological and inflammatory pathways. The benzoxazole scaffold has been extensively explored for its ability to interact with various enzymes and receptors involved in these pathways. Specifically, derivatives of benzoxazole have shown promise in treating conditions such as depression, anxiety, and chronic pain. The addition of a trifluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity to biological targets.
The pharmacological properties of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole have been the focus of several preclinical studies. Researchers have been particularly interested in its potential as an antagonist or partial agonist for certain neurotransmitter receptors. Preliminary findings suggest that this compound may exhibit significant activity against serotonin receptors, which could make it a viable candidate for treating mood disorders. Additionally, its interaction with other receptor systems, such as those involving dopamine and norepinephrine, is being actively investigated.
One of the most compelling aspects of this compound is its synthetic accessibility. The benzoxazole core can be readily synthesized through well-established chemical protocols, while the piperidine ring modification introduces a level of complexity that can be controlled with precision. This balance between structural complexity and synthetic feasibility makes it an attractive candidate for further development. Moreover, the presence of both a chloro and a trifluoromethyl group provides multiple sites for further functionalization, allowing researchers to fine-tune its pharmacological profile.
The biological activity of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been evaluated in various in vitro and in vivo models. Studies have shown that it exhibits moderate affinity for serotonin receptors, particularly 5-HT1A and 5-HT7 subtypes. These receptors are implicated in various neurological functions, including mood regulation, cognitive processes, and sleep patterns. The compound's ability to modulate these receptors suggests potential therapeutic benefits in conditions such as depression and anxiety disorders.
Furthermore, research indicates that this compound may also have anti-inflammatory properties. Inflammatory pathways play a crucial role in many chronic diseases, including neurodegenerative disorders and autoimmune conditions. The ability of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole to interact with inflammatory mediators has been observed in cell-based assays, suggesting its potential as an anti-inflammatory agent. This dual functionality—acting on both neurotransmitter systems and inflammatory pathways—makes it a multifaceted therapeutic candidate.
The drug discovery process for this compound has been guided by computational modeling and high-throughput screening techniques. These methods have allowed researchers to identify optimal analogs with enhanced potency and selectivity. The integration of structure-based drug design principles with experimental validation has been instrumental in advancing this compound towards clinical development. The use of advanced spectroscopic techniques has also provided valuable insights into its molecular interactions and mechanism of action.
Recent advancements in analytical chemistry have enabled more precise characterization of this compound's physicochemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its purity. These analytical methods are critical for ensuring the consistency and quality of pharmaceutical compounds throughout their development process.
The regulatory landscape for novel pharmaceutical compounds like 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is stringent but well-defined. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. Researchers are currently working to gather this data through rigorous preclinical studies designed to meet regulatory standards. These studies include toxicity assessments, pharmacokinetic evaluations, and clinical trials involving human subjects.
The development of new therapeutic agents is often hampered by challenges such as drug resistance and off-target effects. However,5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole offers several advantages that may mitigate these issues. Its unique structural features provide high selectivity for target receptors while minimizing interactions with off-target sites. Additionally,the presence of both functional groups enhances its bioavailability,which is critical for therapeutic efficacy。
In conclusion,5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yi]-1,3-benzoxazole (CAS No。2549026--88--0) represents an exciting advancement in pharmaceutical research。Its promising pharmacological properties,synthetic accessibility,and potential therapeutic applications make it a valuable candidate for further development。As research continues,this compound holds great promise for addressing unmet medical needs across multiple disease areas。
2549026-88-0 (5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole) 関連製品
- 2803855-65-2(3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride)
- 54151-35-8(1-Dipropylamino-2-propanone)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 2229515-91-5(1-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-ol)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)
- 2101196-38-5(4-amino-1-cyclopentyl-1H-pyrazole-5-carboxamide)
- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)
- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)
- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)



